molecular formula C15H17I2NO2 B166217 Ioxynil octanoate CAS No. 3861-47-0

Ioxynil octanoate

Cat. No. B166217
CAS RN: 3861-47-0
M. Wt: 497.11 g/mol
InChI Key: QBEXFUOWUYCXNI-UHFFFAOYSA-N
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Description

Ioxynil octanoate is a herbicide used for post-emergence control of various broad-leaved weeds . It is used in cereals, onions, leeks, garlic, shallots, flax, sugarcane, forage grasses, and lawns & turf . It is also used in Australia . The chemical formula of Ioxynil octanoate is C₁₅H₁₇I₂NO₂ .


Molecular Structure Analysis

The molecular formula of Ioxynil octanoate is C₁₅H₁₇I₂NO₂ . The molecular weight is 497.11 . The IUPAC name is 4-cyano-2,6-diiodophenyl octanoate .


Physical And Chemical Properties Analysis

Ioxynil octanoate is a waxy solid with a melting point of 59-60 ℃ and low volatility . It has a slight fatty ester odor and is almost insoluble in water .

Scientific Research Applications

Specific Scientific Field

Agriculture, specifically in weed control .

Application Summary

Ioxynil octanoate is a herbicide used for post-emergence control of various broad-leaved weeds . It’s used in crops such as cereals, onions, leeks, garlic, shallots, flax, sugarcane, forage grasses, and lawns & turf .

Methods of Application

As a post-emergence herbicide, it is typically applied after the weeds have emerged, usually in a spray form. The specific application rate and method can vary depending on the crop and the extent of the weed infestation .

Analytical Chemistry

Specific Scientific Field

Analytical Chemistry .

Application Summary

Ioxynil octanoate may be used as a reference standard to quantify the evaporated content of the analyte in soil samples .

Methods of Application

This involves using Ioxynil octanoate in conjunction with liquid chromatography with diode array detection (LC-DAD) to analyze soil samples .

Results or Outcomes

The use of Ioxynil octanoate as a reference standard allows for accurate quantification of its content in soil samples, which can be important for environmental monitoring and risk assessment .

Safety And Hazards

Ioxynil octanoate is toxic if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Ioxynil octanoate is known for its high level of efficacy against a variety of challenging weed species . It is widely used on annual broadleaf weeds . It is also often used in combination with other herbicides such as 2,4-D for extended control . Ioxynil octanoate also has a low environmental impact, with a half-life of only a few days in soil and water .

properties

IUPAC Name

(4-cyano-2,6-diiodophenyl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17I2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEXFUOWUYCXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042054
Record name Ioxynil octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ioxynil octanoate

CAS RN

3861-47-0
Record name Ioxynil octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3861-47-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ioxynil octanoate [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ioxynil octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyano-2,6-diiodophenyl octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name IOXYNIL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75K1F1JBKR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
KO Oliveira, ARM Silva, BF da Silva… - Biocatalysis and …, 2018 - Elsevier
… This paper describes the biodegradation of the ioxynil octanoate … The bacterial degradation of ioxynil octanoate and its … MLH-31 was found to degrade ioxynil octanoate at a rate of 97% …
Number of citations: 12 www.sciencedirect.com
JY Hu, BZ Dong, ZH Zhen - Journal of Environmental Science and …, 2012 - Taylor & Francis
… Residue Limits (MRLs) of ioxynil octanoate in some crops. However, there … of ioxynil octanoate residue in maize and soil by HPLC-UV and to assess the dissipation of ioxynil octanoate …
Number of citations: 3 www.tandfonline.com
E Leithe, A Kjenseth, J Bruun, S Sirnes… - Toxicology and applied …, 2010 - Elsevier
… Furthermore, both ioxynil and its derivative ioxynil octanoate have been reported to induce … In the present study we show that ioxynil and ioxynil octanoate are strong inhibitors of …
Number of citations: 27 www.sciencedirect.com
BM Savory, CJ Hibbitt, AH Catchpole - Pesticide Science, 1975 - Wiley Online Library
Outdoor pot experiments, carried out between 1967 and 1971, mainly with Polygonum lapathifolium L. and Stellaria media (L.) Vill., showed that herbicidal potency of ioxynil and …
Number of citations: 13 onlinelibrary.wiley.com
European Food Safety Authority (EFSA) - EFSA Journal, 2009 - Wiley Online Library
The United Kingdom received an application from Oxford Agricultural Consultants to modify the existing MRLs for ioxynil in several food commodities of animal origin (meat, liver, kidney …
Number of citations: 0 efsa.onlinelibrary.wiley.com
DS Farrington, DA George, CJ Woollam, GJ Bratton - Analyst, 1981 - pubs.rsc.org
… Bromoxynil octanoate (2,6-dibromo-4-cyanophenyl octanoate) and ioxynil octanoate (4cyano-2,6-diiodophenyl octanoate) are used as contact herbicides for control of broad-leaved …
Number of citations: 4 pubs.rsc.org
European Food Safety Authority - EFSA Journal, 2010 - Wiley Online Library
… Ioxynil octanoate is considered as a fat soluble residue, but ioxynil phenol is not fat soluble. … of the active substance (applied as ioxynil octanoate, but application rate expressed as …
Number of citations: 1 efsa.onlinelibrary.wiley.com
CR Merritt - Annals of applied biology, 1986 - Wiley Online Library
… The entry of ''C-labelled ioxynil octanoate into leaves of … Despite the limited rate of entry, the inhibitory action of ioxynil octanoate … This paper describes experiments with ioxynil octanoate …
Number of citations: 8 onlinelibrary.wiley.com
SCK Carlsen, NH Spliid, B Svensmark - Chemosphere, 2006 - Elsevier
… ioxynil octanoate or bromoxynil octanoate, which was in accordance with the low vapour pressure for ioxynil octanoate… , statistically significant losses (ioxynil octanoate: 65%, bromoxynil …
Number of citations: 69 www.sciencedirect.com
SCK Carlsen, NH Spliid, B Svensmark - Chemosphere, 2006 - Elsevier
… The concentration of prosulfocarb, pendimethalin, ioxynil octanoate and bromoxynil octanoate was done at temperatures of 22–30 C and a nitrogen pressure of 89.6 kPa (13 psi). The …
Number of citations: 164 www.sciencedirect.com

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